molecular formula C14H14BrNO4S2 B2833232 (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 2034421-19-5

(5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2833232
CAS No.: 2034421-19-5
M. Wt: 404.29
InChI Key: MIMDEVYOIQZJFR-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of bromofuran, thiophene, and thiazepane rings within its structure suggests a range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the bromofuran moiety, which can be synthesized via bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiol and an amine, under oxidative conditions to form the thiazepane ring. The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

The final step involves the coupling of these intermediates to form the desired compound. This can be achieved through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents that are readily available and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom in the thiazepane ring to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the furan ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazepane ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its heterocyclic components. It could be investigated for potential antimicrobial, antifungal, or anticancer activities, leveraging the bioactivity of its furan, thiophene, and thiazepane moieties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of multiple heterocycles suggests potential interactions with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in its structure.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could participate in π-π stacking interactions or hydrogen bonding, while the thiazepane ring might interact with nucleophilic or electrophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromofuran-2-yl)(1,1-dioxido-7-(pyridin-2-yl)-1,4-thiazepan-4-yl)methanone
  • (5-Bromofuran-2-yl)(1,1-dioxido-7-(benzofuran-2-yl)-1,4-thiazepan-4-yl)methanone
  • (5-Bromofuran-2-yl)(1,1-dioxido-7-(pyrimidin-2-yl)-1,4-thiazepan-4-yl)methanone

Uniqueness

Compared to these similar compounds, (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and reactivity. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(5-bromofuran-2-yl)-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4S2/c15-13-4-3-10(20-13)14(17)16-6-5-12(11-2-1-8-21-11)22(18,19)9-7-16/h1-4,8,12H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMDEVYOIQZJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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